molecular formula C10H10F3NO3 B7866065 Methyl 2-amino-5-(2,2,2-trifluoroethoxy)benzoate

Methyl 2-amino-5-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B7866065
M. Wt: 249.19 g/mol
InChI Key: YDAYYFNDFUWXLZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(2,2,2-trifluoroethoxy)benzoate is a chemical compound characterized by its trifluoroethoxy group attached to a benzoate structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-amino-5-hydroxybenzoic acid as the starting material.

  • Trifluoroethylation: The hydroxyl group is substituted with a trifluoroethoxy group using trifluoroethanol in the presence of a strong acid catalyst.

  • Methylation: The carboxylic acid group is then methylated using methanol and an acid catalyst to form the final product.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in large reactors where the reaction conditions (temperature, pressure, and catalyst concentration) are carefully controlled.

  • Purification: The product is purified through crystallization or distillation to achieve the desired purity.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Using reducing agents like iron and hydrochloric acid or hydrogenation catalysts.

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Nitro Compound: From oxidation of the amino group.

  • Amine: From reduction of the nitro group.

  • Substituted Derivatives: From nucleophilic substitution of the trifluoroethoxy group.

Scientific Research Applications

Chemistry: Methyl 2-amino-5-(2,2,2-trifluoroethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive compounds. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug discovery and development. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The trifluoroethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological targets, influencing the compound's binding affinity and activity.

Comparison with Similar Compounds

  • Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate: Similar structure but different position of the amino group.

  • Methyl 2-amino-5-(trifluoromethoxy)benzoate: Similar trifluoromethoxy group but different position of the amino group.

Uniqueness: Methyl 2-amino-5-(2,2,2-trifluoroethoxy)benzoate is unique due to its specific trifluoroethoxy group, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

Properties

IUPAC Name

methyl 2-amino-5-(2,2,2-trifluoroethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-9(15)7-4-6(2-3-8(7)14)17-5-10(11,12)13/h2-4H,5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAYYFNDFUWXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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